molecular formula C13H12N4O5 B11497836 methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate

methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate

Cat. No.: B11497836
M. Wt: 304.26 g/mol
InChI Key: UQNGTDZSVZMTCO-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate typically involves multiple steps. One common route starts with the nitration of pyrazole to introduce the nitro group. This is followed by the acylation of the nitrated pyrazole with acetic anhydride to form the acetamido derivative. Finally, the benzoate ester is introduced through esterification with methyl 4-aminobenzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(4-amino-1H-pyrazol-1-yl)acetamido]benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-[2-(4-chloro-1H-pyrazol-1-yl)acetamido]benzoate: Contains a chloro group instead of a nitro group.

    Methyl 4-[2-(4-methyl-1H-pyrazol-1-yl)acetamido]benzoate: Features a methyl group instead of a nitro group.

Uniqueness

Methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound useful in various chemical and biological applications .

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

methyl 4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C13H12N4O5/c1-22-13(19)9-2-4-10(5-3-9)15-12(18)8-16-7-11(6-14-16)17(20)21/h2-7H,8H2,1H3,(H,15,18)

InChI Key

UQNGTDZSVZMTCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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